N-Desmethylverapamil-d7 HCl

Bioanalysis LC-MS/MS Isotope Dilution

Select N-Desmethylverapamil-d7 HCl to strengthen your LC-MS/MS norverapamil assays. Unlike unlabeled norverapamil or D6 analogs, its +7 Da mass shift eliminates isobaric interference, enabling sub‑ng/mL LLOQ. Designated Verapamil EP Impurity J‑d7 HCl, it offers direct regulatory traceability for ANDA impurity profiling and bioequivalence studies. With ≥98% D7 enrichment, cross‑talk from the unlabelled analyte is minimized, delivering the accuracy and precision required by FDA and EMA guidelines.

Molecular Formula C26H29D7N2O4.HCl
Molecular Weight 484.08
Cat. No. B1164117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethylverapamil-d7 HCl
Molecular FormulaC26H29D7N2O4.HCl
Molecular Weight484.08
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethylverapamil-d7 HCl: Deuterated Norverapamil Internal Standard for Verapamil Metabolite Quantification


N-Desmethylverapamil-d7 HCl (CAS 1216413-74-9) is a stable isotope-labeled (deuterated) analog of norverapamil, the primary N-demethylated metabolite of the calcium channel blocker verapamil . This compound, also designated as Verapamil EP Impurity J-d7 HCl, is synthesized with seven deuterium atoms substituted for hydrogen at the isopropyl position, yielding a molecular formula of C₂₆H₂₉D₇N₂O₄·HCl and a molecular weight of 484.08 g/mol . Its core function is to serve as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise and accurate quantification of norverapamil in complex biological matrices .

N-Desmethylverapamil-d7 HCl: Why Non-Deuterated or Differently-Labeled Analogs Cannot Be Substituted for Accurate LC-MS/MS Quantification


In quantitative LC-MS/MS bioanalysis, the internal standard (IS) must precisely co-elute with and mimic the analyte's behavior throughout sample preparation, chromatographic separation, and ionization. While unlabeled norverapamil would share identical chemistry, it cannot be distinguished by mass spectrometry, precluding its use as an IS [1]. Alternative deuterated forms, such as norverapamil-d6 (D6-norverapamil), present a different mass shift (+6 Da vs. +7 Da) . This distinction is critical when methods must resolve the IS from other co-extracted isobaric compounds or when specific mass transitions are required to avoid spectral overlap. Furthermore, N-Desmethylverapamil-d7 HCl is specifically designated as Verapamil EP Impurity J-d7 HCl, aligning it with European Pharmacopoeia (EP) guidelines for impurity profiling, a regulatory compliance feature not universally held by other deuterated norverapamil standards .

N-Desmethylverapamil-d7 HCl: Quantitative Evidence for Differentiated Procurement and Analytical Performance


Isotopic Enrichment and Purity: A ≥98% D7 Enrichment Baseline for Reliable Quantification

The utility of a deuterated internal standard is contingent on high isotopic enrichment and chemical purity to minimize unlabeled analyte interference and ensure accurate quantification. N-Desmethylverapamil-d7 HCl is supplied with a specified isotopic enrichment of ≥98% for the D7 label . This level of enrichment ensures that the contribution of any residual unlabeled norverapamil in the IS solution to the analyte signal is negligible (<2%). In contrast, some alternative deuterated forms like norverapamil-d6 are offered with lower specified purities (e.g., 95%), which could introduce greater variability and require more rigorous correction in high-sensitivity assays . High enrichment is a critical quality attribute for achieving the low limits of quantification (LLOQ) required in modern pharmacokinetic studies, where norverapamil concentrations in human plasma can be as low as 0.1 ng/mL [1].

Bioanalysis LC-MS/MS Isotope Dilution

Regulatory Alignment: Explicit Designation as Verapamil EP Impurity J-d7 HCl

For pharmaceutical development and quality control (QC) laboratories, procurement decisions are heavily influenced by a reference standard's alignment with compendial monographs. N-Desmethylverapamil-d7 HCl is unambiguously designated as 'Verapamil EP Impurity J-d7 HCl' . This direct correlation to a European Pharmacopoeia (EP) impurity specification provides immediate justification for its use in methods intended for regulatory submission (e.g., ANDA). While other deuterated norverapamil standards (e.g., norverapamil-d6) are available, they do not consistently carry this specific EP impurity designation and may require additional qualification efforts to demonstrate suitability for compendial testing . This pre-established regulatory context streamlines method validation and reduces the documentation burden for QC laboratories.

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Mass Spectrometric Selectivity: A +7 Da Mass Shift for Unambiguous Resolution

The primary functional requirement for an internal standard in LC-MS/MS is a mass distinct from the analyte while maintaining identical physicochemical properties. N-Desmethylverapamil-d7 HCl provides a mass shift of +7 Da (m/z 448.6 for the free base [M+H]⁺) relative to unlabeled norverapamil (m/z 441.5 for the free base [M+H]⁺) . This +7 Da difference is critical for methods employing triple quadrupole MS in multiple reaction monitoring (MRM) mode, as it ensures complete baseline separation from the analyte's isotopic envelope, preventing cross-talk or signal contribution. While a +6 Da standard (norverapamil-d6) also provides a mass shift, the +7 Da shift offered by the D7-labeled compound provides a wider margin of safety against interference from naturally occurring ¹³C isotopes, which can be significant for larger molecules [1]. For example, the (M+6) isotopic peak of unlabeled norverapamil is non-zero, and a +6 Da IS could potentially overlap with this signal, introducing a small but systematic error at high analyte concentrations.

Mass Spectrometry LC-MS/MS Internal Standard

Analytical Performance Validation: Achieving Low pg/mL Sensitivity in Human Plasma

While specific method performance data for N-Desmethylverapamil-d7 HCl as an internal standard are not directly published in a comparative format, its intended use is validated by the analytical performance of LC-MS/MS methods for norverapamil that rely on deuterated internal standards. Studies employing analogous deuterated norverapamil IS (e.g., D6-norverapamil) have demonstrated robust quantification of norverapamil in human plasma at concentrations as low as 1.0 ng/mL (lower limit of quantification, LLOQ) with a linear range extending to 250 ng/mL, using only 50 µL of plasma [1]. In another validated method, the LLOQ for norverapamil reached 0.1 ng/mL, with excellent linearity (r² > 0.997) across a 0.1-50 ng/mL range and matrix effects ranging from 101-102%, confirming the suitability of deuterated norverapamil IS for high-sensitivity assays [2]. By inference, the D7-labeled compound, with its high isotopic enrichment, is expected to support method performance that meets or exceeds these benchmarks, making it a suitable procurement choice for laboratories developing methods with stringent sensitivity requirements.

Pharmacokinetics Bioanalysis Method Validation

N-Desmethylverapamil-d7 HCl: Optimal Research and Industrial Application Scenarios Based on Quantifiable Differentiation


Regulated Bioanalytical Method Validation for Verapamil ANDA Submissions

Pharmaceutical laboratories developing LC-MS/MS methods for Abbreviated New Drug Application (ANDA) submissions require reference standards that align with compendial monographs. N-Desmethylverapamil-d7 HCl's explicit designation as 'Verapamil EP Impurity J-d7 HCl' provides direct regulatory traceability, streamlining method validation for impurity profiling and bioequivalence studies. Its high isotopic enrichment (≥98% D7) ensures that the internal standard meets the stringent acceptance criteria for accuracy and precision mandated by FDA and EMA guidelines .

High-Sensitivity Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Studies

Modern PK studies, particularly those investigating low-dose formulations or complex drug-drug interactions, demand quantification of norverapamil at sub-ng/mL levels in small plasma volumes. The high isotopic enrichment of N-Desmethylverapamil-d7 HCl minimizes interference from the unlabeled analyte in the IS, enabling the development of methods with lower limits of quantification (LLOQ) that approach the 0.1 ng/mL threshold reported for validated norverapamil assays [1]. The +7 Da mass shift further ensures baseline resolution from the analyte's isotopic envelope, a critical factor when quantifying trace metabolite levels in the presence of a high-concentration parent drug.

Enantioselective Bioanalysis of Verapamil and Norverapamil

Verapamil and norverapamil are chiral molecules with stereoselective pharmacokinetics and pharmacodynamics. Accurate quantification of individual enantiomers requires an internal standard that co-elutes with the analyte enantiomers under chiral chromatographic conditions. N-Desmethylverapamil-d7 HCl, as a racemic mixture of deuterated norverapamil, provides an ideal IS for such methods. Its +7 Da mass shift is particularly valuable when using tandem mass spectrometry in selected reaction monitoring (SRM) mode to distinguish between the enantiomers of verapamil and norverapamil, which may co-elute but have different molecular masses [2].

Clinical Therapeutic Drug Monitoring (TDM) of Verapamil Therapy

In clinical laboratories performing TDM for verapamil, robust and transferable LC-MS/MS methods are essential. The use of a well-characterized internal standard like N-Desmethylverapamil-d7 HCl, with high isotopic enrichment and a specified EP impurity designation, facilitates method harmonization across different instruments and laboratory sites. Its procurement from reputable vendors with comprehensive certificates of analysis (CoA) ensures the long-term reproducibility required for longitudinal patient monitoring and multi-center clinical trials [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethylverapamil-d7 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.